molecular formula C8H6BrFO3 B15096567 3-Bromo-4-fluoromandelic acid

3-Bromo-4-fluoromandelic acid

Cat. No.: B15096567
M. Wt: 249.03 g/mol
InChI Key: NQLXSLVZWWAYKM-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoromandelic acid is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of mandelic acid, where the aromatic ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoromandelic acid typically involves the bromination and fluorination of mandelic acid derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes:

  • Bromination of the aromatic ring using bromine or a brominating agent.
  • Introduction of the fluorine atom using a fluorinating reagent such as hydrogen fluoride or a fluorinating salt.
  • Purification and isolation of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluoromandelic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized products.

    Reduction: Reduction of the bromine or fluorine substituents to yield different derivatives.

    Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of various substituted mandelic acid derivatives.

Scientific Research Applications

3-Bromo-4-fluoromandelic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoromandelic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

  • 3-Bromo-4-fluorocinnamic acid
  • 3-Bromo-4-fluorobenzaldehyde
  • 3-Bromo-4-fluorobenzoic acid

Comparison: 3-Bromo-4-fluoromandelic acid is unique due to its specific substitution pattern on the mandelic acid scaffold. Compared to similar compounds, it offers distinct reactivity and potential applications, particularly in the synthesis of pharmaceuticals and specialty chemicals. The presence of both bromine and fluorine atoms provides unique electronic and steric properties that can be leveraged in various chemical reactions and applications.

Properties

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

IUPAC Name

2-(3-bromo-4-fluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6BrFO3/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

NQLXSLVZWWAYKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)Br)F

Origin of Product

United States

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